ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
Description
The compound ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a piperazine-carboxylate group and a (Z)-configured thiazolidinone substituent.
Key structural features:
- Pyrido[1,2-a]pyrimidin-4-one core: Imparts rigidity and planar geometry, facilitating π-π stacking interactions with biological targets.
- Piperazine-carboxylate side chain: Enhances solubility and modulates pharmacokinetic properties.
- Thioxo-thiazolidinone moiety: The (Z)-configured exocyclic double bond and sulfur atoms may contribute to redox activity or metal chelation .
Properties
Molecular Formula |
C25H31N5O4S2 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
ethyl 4-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H31N5O4S2/c1-4-6-7-10-30-23(32)19(36-25(30)35)16-18-21(26-20-17(3)9-8-11-29(20)22(18)31)27-12-14-28(15-13-27)24(33)34-5-2/h8-9,11,16H,4-7,10,12-15H2,1-3H3/b19-16- |
InChI Key |
GGBYKTFMGQLMNM-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidine ring, and the final esterification with piperazine-1-carboxylate. Each step requires specific reaction conditions such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, reagents, and purification methods are critical to achieving cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Research indicates that ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate exhibits several promising biological activities:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism may involve:
- Inhibition of Tumor Growth : Targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
The compound has shown efficacy against various microbial strains, indicating potential use in developing new antimicrobial agents.
Anticancer Efficacy Study
A study conducted by Aziz-ur-Rehman et al. explored derivatives of similar compounds and their anticancer properties. This research demonstrated that modifications to the thiazolidine structure could enhance anticancer activity significantly .
Antimicrobial Activity Assessment
Research published in the Tropical Journal of Pharmaceutical Research assessed several derivatives for antimicrobial properties. The findings suggested that compounds with similar structural features exhibited notable activity against both gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolidinone Ring
Compound B : 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Structural Difference: The thiazolidinone ring in Compound B bears a 1-phenylethyl group instead of the pentyl chain in Compound A.
- Impact :
- Lipophilicity : The phenylethyl group increases hydrophobicity (clogP ≈ 4.2) compared to Compound A’s pentyl chain (clogP ≈ 3.8).
- Bioactivity : Phenylethyl substituents often enhance binding to aromatic-rich enzyme pockets (e.g., kinases), whereas alkyl chains like pentyl may improve membrane permeability .
Compound C : Ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate (CAS 3179-89-3)
- Structural Difference: Lacks the thioxo-thiazolidinone moiety, replaced by a formyl group.
- Impact: Reactivity: The formyl group enables Schiff base formation, making Compound C a synthetic intermediate rather than a bioactive entity. Solubility: Higher polarity (clogP ≈ 2.1) due to the absence of the hydrophobic thiazolidinone group.
Core Heterocycle Modifications
Compound D : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Structural Difference: Replaces the pyrido[1,2-a]pyrimidinone core with a pyrazolotriazolopyrimidine system.
- Impact: Bioactivity: Pyrazolo-triazolo scaffolds exhibit stronger binding to adenosine receptors but reduced metabolic stability compared to pyrido-pyrimidinones . Synthesis: Requires multi-step isomerization, whereas Compound A’s synthesis is more straightforward via condensation reactions .
Piperazine Side Chain Variations
Compound E : 1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine
- Structural Difference : Features a pyrimidinyl-piperazine side chain instead of the ethyl carboxylate group in Compound A.
- Solubility: Lower aqueous solubility (clogP ≈ 3.5) compared to Compound A’s carboxylate (clogP ≈ 2.9) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituent | clogP | Bioactivity Highlights |
|---|---|---|---|---|
| A | Pyrido[1,2-a]pyrimidinone | Pentyl-thiazolidinone (Z) | 3.8 | Antimicrobial (hypothetical) |
| B | Pyrido[1,2-a]pyrimidinone | Phenylethyl-thiazolidinone (Z) | 4.2 | Kinase inhibition (hypothetical) |
| C | Pyrido[1,2-a]pyrimidinone | Formyl | 2.1 | Synthetic intermediate |
| D | Pyrazolotriazolopyrimidine | None | 2.8 | Adenosine receptor antagonism |
| E | Imidazo[4,5-b]pyridine | Pyrimidinyl-piperazine | 3.5 | Antiviral (hypothetical) |
Research Findings and Implications
- Thiazolidinone Substituents: The pentyl chain in Compound A likely optimizes a balance between lipophilicity and metabolic stability, whereas bulkier groups (e.g., phenylethyl in Compound B) may improve target specificity but reduce solubility .
- Piperazine Modifications : The ethyl carboxylate in Compound A enhances water solubility, critical for oral bioavailability, compared to pyrimidinyl-piperazine derivatives like Compound E .
- Core Heterocycles: Pyrido-pyrimidinones (Compound A) exhibit broader synthetic versatility than pyrazolotriazolopyrimidines (Compound D), which require complex isomerization steps .
Biological Activity
Ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 528.7 g/mol. Its IUPAC name reflects its intricate structure, which combines multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 528.7 g/mol |
| IUPAC Name | Ethyl 1-{9-methyl-4-oxo... |
| InChI Key | OKHZHGHSZNWWHC-SILNSSARSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolidine moiety is particularly significant for its role in modulating biological pathways related to inflammation and microbial resistance.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit potent antimicrobial properties. Ethyl 4-{9-methyl-4-oxo... has shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to this exhibited minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics like ampicillin and streptomycin .
Table: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | Bacteria Targeted |
|---|---|---|
| Ethyl 4-{9-methyl... | 0.004 - 0.03 | E. coli, Staphylococcus aureus |
| Ampicillin | 0.1 - 0.5 | E. coli |
| Streptomycin | 0.05 - 0.5 | Staphylococcus aureus |
Antioxidant Activity
The compound also demonstrates antioxidant properties through radical scavenging assays, such as the DPPH assay. This activity is crucial for mitigating oxidative stress-related diseases . The presence of thiazolidinone structures enhances the electron-donating ability of the compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of thiazolidinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell survival and death .
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of similar thiazolidinone compounds on human cancer cell lines, showing significant inhibition of cell growth at concentrations as low as 10 µM, suggesting a strong potential for further development in cancer therapeutics .
Q & A
Q. Answer :
- NMR : Use - and -NMR to confirm the Z-configuration via coupling constants () between the methylidene proton and adjacent groups. NOESY/ROESY experiments can identify spatial proximity of substituents .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns, distinguishing stereoisomers .
- X-ray crystallography (if crystals are obtainable): Provides definitive structural confirmation of the Z-configuration .
Basic Research Question: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Q. Answer :
- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC calculations .
- Enzyme inhibition : Evaluate binding to target enzymes (e.g., kinases, proteases) via fluorescence polarization or SPR assays .
Advanced Research Question: How can density functional theory (DFT) models predict the compound’s reactivity in nucleophilic substitution reactions at the piperazine-carboxylate group?
Q. Answer :
- Computational workflow :
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., hydrolysis rates in buffered solutions) .
Advanced Research Question: What experimental strategies resolve contradictions in stability data (e.g., degradation under acidic vs. basic conditions)?
Q. Answer :
- Forced degradation studies : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C, monitoring degradation via HPLC-MS .
- Kinetic analysis : Use Arrhenius plots to model degradation rates and identify pH-dependent pathways (e.g., hydrolysis of the ester group under basic conditions) .
- Stabilization : Co-crystallization with cyclodextrins or formulation in lipid-based carriers to mitigate hydrolysis .
Advanced Research Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?
Q. Answer :
- Modification sites :
- Testing framework :
Advanced Research Question: What statistical methods are critical for analyzing discrepancies in biological replicate data?
Q. Answer :
- Error analysis : Use ANOVA to identify variance between replicates; Grubbs’ test to detect outliers .
- Multivariate analysis : PCA or PLS-DA to distinguish technical vs. biological variability in omics datasets .
- Reproducibility : Implement strict SOPs for assay conditions (e.g., temperature, cell passage number) .
Advanced Research Question: How can AI-driven molecular dynamics (MD) simulations predict binding modes to hypothetical protein targets?
Q. Answer :
- Workflow :
- Validation : Compare predicted binding sites with mutagenesis data (e.g., alanine scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
